molecular formula C11H16BrNO3S B8645132 1-Propanesulfonic acid, 3-[[2-(4-bromophenyl)ethyl]amino]- CAS No. 819863-04-2

1-Propanesulfonic acid, 3-[[2-(4-bromophenyl)ethyl]amino]-

Cat. No.: B8645132
CAS No.: 819863-04-2
M. Wt: 322.22 g/mol
InChI Key: NNJZFICSLYVEGM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Propanesulfonic acid, 3-[[2-(4-bromophenyl)ethyl]amino]- is a useful research compound. Its molecular formula is C11H16BrNO3S and its molecular weight is 322.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-Propanesulfonic acid, 3-[[2-(4-bromophenyl)ethyl]amino]- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Propanesulfonic acid, 3-[[2-(4-bromophenyl)ethyl]amino]- including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

819863-04-2

Molecular Formula

C11H16BrNO3S

Molecular Weight

322.22 g/mol

IUPAC Name

3-[2-(4-bromophenyl)ethylamino]propane-1-sulfonic acid

InChI

InChI=1S/C11H16BrNO3S/c12-11-4-2-10(3-5-11)6-8-13-7-1-9-17(14,15)16/h2-5,13H,1,6-9H2,(H,14,15,16)

InChI Key

NNJZFICSLYVEGM-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CCNCCCS(=O)(=O)O)Br

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 4-Bromophenethylamine (4 g, 20 mmol) and 1,3-propane sultone (2.56 g, 21 mmol) in acetonitrile (30 mL) was heated at reflux for 2.5 hours. The mixture was cooled to room temperature. The solid was collected by filtration, rinsed with acetonitrile (2×5 mL) air-dried for 15 minutes (9.57 g), and further dried for 15 minutes in vacuo (8.02 g). The solid was suspended in ethanol (40 mL) and the suspension was heated at reflux for 1 hour. The mixture was then cooled to room temperature. The solid was collected by suction filtration, rinsed with ethanol (2×5 mL), air-dried for 15 minutes, and further dried in a vacuum oven at 60° C. for 18 hours. Compound EA was obtained as a white solid (6.04 g, 18.8 mmol, 94% yield). 1H NMR (500 MHz, DMSO) δ 1.95 (t, J=6.3 Hz, 3H), 2.63 (t, J=6.1 Hz, 2H), 2.88 (t, J=7.6 Hz, 2H), 3.09 (t, J=6.3 Hz, 2H), 3.15 (t, J=7.8 Hz, 2H), 7.25 (2, J=7.8 Hz, 2H), 7.53 (2, J=7.8 Hz, 2H), 8.63 (br s, 2H). 13C NMR (125 MHz, DMSO) δ 21.8, 31.0, 46.7, 47.2, 48.8, 119.9, 131.0, 131.4, 136.5. ES-MS 324 (M+1).
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
2.56 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Yield
94%

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